molecular formula C18H18N2O2 B11372614 N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide

N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide

Cat. No.: B11372614
M. Wt: 294.3 g/mol
InChI Key: ULTXZXXPXHMCID-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide typically involves the condensation of 1,5-dimethyl-1H-indole-2-carboxylic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of viral proteins, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

N-(4-methoxyphenyl)-1,5-dimethyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a versatile compound for research and development .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,5-dimethylindole-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-12-4-9-16-13(10-12)11-17(20(16)2)18(21)19-14-5-7-15(22-3)8-6-14/h4-11H,1-3H3,(H,19,21)

InChI Key

ULTXZXXPXHMCID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

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